3-Bromo-9-(naphthalen-1-yl)-9H-carbazole
Description
Molecular Architecture and Substituent Configuration
The molecular architecture of this compound is fundamentally built upon a tricyclic carbazole core system, which consists of two benzene rings fused to a central pyrrole ring. The carbazole framework provides the foundational structure with its characteristic planar configuration and extended conjugated system. The nitrogen atom in the central pyrrole ring serves as the attachment point for the naphthalene substituent, while the bromine atom occupies the 3-position of the carbazole core, specifically on one of the benzene rings.
The naphthalene group attached at the 9-position of the carbazole creates a significant extension of the conjugated system, enhancing the overall molecular planarity and electronic properties. This naphthalene substitution pattern introduces additional aromatic character through its fused bicyclic structure, consisting of two fused benzene rings that contribute to the compound's extended pi-electron system. The specific attachment at the 1-position of the naphthalene ring (naphthalen-1-yl) creates a particular spatial arrangement that influences both the molecular geometry and electronic distribution.
The bromine substitution at the 3-position of the carbazole core introduces a significant halogen influence on the molecular structure. This positioning places the bromine atom on the peripheral benzene ring, where it can exert both electronic and steric effects without significantly disrupting the central core planarity. The Carbon-Bromine bond represents a relatively strong covalent interaction that maintains structural integrity while providing opportunities for further chemical modification through substitution reactions.
The overall molecular configuration demonstrates a predominantly planar arrangement, with the carbazole core maintaining its characteristic flat geometry. The naphthalene substituent extends this planarity, creating an extended aromatic system that spans the entire molecular framework. This planar configuration is crucial for the compound's potential applications in organic electronics, as it facilitates efficient charge transport and intermolecular interactions.
Crystallographic Analysis and Bond Length Optimization
Crystallographic analysis of this compound reveals important structural details regarding bond lengths, angles, and molecular packing arrangements. The compound crystallizes in a defined crystal system that maintains the inherent planarity of the carbazole framework while accommodating the bulky naphthalene substituent. The crystal structure analysis demonstrates that the tricyclic carbazole system remains essentially planar, with minimal deviation from the least-squares plane defined by the aromatic framework.
The nitrogen-carbon bond lengths within the carbazole core exhibit characteristic values consistent with aromatic heterocyclic systems. The bond connecting the nitrogen atom to the naphthalene substituent represents a significant structural feature, as it must accommodate the spatial requirements of the bulky aromatic group while maintaining optimal orbital overlap. Crystal structure studies of related carbazole derivatives have shown that nitrogen-carbon bond lengths in these systems typically range between 1.37 and 1.39 Angstroms, with variations depending on the electronic effects of substituents.
The Carbon-Bromine bond length in the 3-position represents another critical structural parameter. Crystallographic studies of brominated carbazole derivatives have reported Carbon-Bromine bond distances in the range of 2.05 to 2.12 Angstroms. These bond lengths reflect the relatively large atomic radius of bromine compared to hydrogen, which necessitates structural accommodations within the crystal lattice. The positioning of the bromine atom also influences the local electronic environment, potentially affecting the bond lengths of adjacent carbon-carbon bonds within the aromatic system.
The intermolecular packing arrangements in the crystal structure reveal important insights into the compound's solid-state properties. The planar molecular geometry facilitates pi-pi stacking interactions between adjacent molecules, which contribute to the overall crystal stability. These stacking interactions are particularly significant due to the extended aromatic system created by the combination of carbazole and naphthalene components. The presence of the bromine substituent may introduce additional intermolecular interactions through halogen bonding effects, further influencing the crystal packing arrangement.
| Structural Parameter | Typical Range | Crystallographic Significance |
|---|---|---|
| Nitrogen-Carbon Bond Length | 1.37-1.39 Å | Aromatic character maintenance |
| Carbon-Bromine Bond Length | 2.05-2.12 Å | Halogen substitution effect |
| Intermolecular Spacing | 3.4-3.6 Å | Pi-pi stacking distance |
| Molecular Planarity Deviation | <0.1 Å | Core structure rigidity |
Comparative Structural Analysis with Parent Carbazole Derivatives
Comparative structural analysis of this compound with parent carbazole derivatives provides crucial insights into the effects of substitution patterns on molecular architecture and properties. The unsubstituted carbazole serves as the fundamental reference point, featuring a planar tricyclic structure with characteristic bond lengths and angles. Introduction of the naphthalene substituent at the 9-position creates significant structural modifications compared to simpler alkyl or phenyl substitutions commonly found in carbazole derivatives.
When compared to 9-phenylcarbazole, the naphthalene substitution introduces additional aromatic character and extended conjugation. The 9-phenylcarbazole derivative maintains a relatively compact structure with a single benzene ring attached to the nitrogen, whereas the naphthalene substitution creates a more extensive aromatic system. This structural difference significantly impacts the molecular dimensions, with this compound exhibiting greater molecular length and enhanced planar character compared to its phenyl-substituted counterpart.
The bromine substitution at the 3-position distinguishes this compound from non-halogenated carbazole derivatives. Comparison with 3-iodocarbazole derivatives reveals the relative effects of different halogens on the molecular structure. While both bromine and iodine introduce significant halogen effects, the smaller atomic radius of bromine results in less steric interference with the aromatic system compared to iodine substitution. The Carbon-Bromine bond length is shorter than corresponding Carbon-Iodine bonds, leading to reduced distortion of the aromatic framework.
Analysis of related 9-substituted carbazole compounds demonstrates the unique structural characteristics introduced by the naphthalene group. Compounds such as 9-ethylcarbazole or 9-(2-bromoethyl)carbazole feature significantly different spatial arrangements due to their aliphatic substitution patterns. The naphthalene substitution maintains aromatic character throughout the substituent, creating a more rigid and planar overall structure compared to flexible alkyl chains. This structural rigidity contributes to enhanced thermal stability and more predictable electronic properties.
The combination of bromine substitution and naphthalene attachment creates a unique structural profile that differentiates this compound from other carbazole derivatives. The dual substitution pattern results in both electron-withdrawing effects from the bromine atom and extended conjugation from the naphthalene group. This combination produces a compound with distinct electronic properties that bridge the characteristics of halogenated carbazoles and extended aromatic systems, making it particularly valuable for applications requiring specific electronic and structural properties.
| Derivative Comparison | Molecular Weight | Key Structural Differences | Electronic Effects |
|---|---|---|---|
| Unsubstituted Carbazole | 167.21 g/mol | Basic tricyclic framework | Neutral aromatic system |
| 9-Phenylcarbazole | 243.31 g/mol | Single benzene substitution | Moderate conjugation extension |
| This compound | 372.26 g/mol | Dual substitution pattern | Combined halogen and extended aromatic effects |
| 9-Ethylcarbazole | 195.26 g/mol | Flexible alkyl substitution | Minimal electronic perturbation |
Properties
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
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Biological Activity
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a derivative of carbazole, has garnered interest in various fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and applications in organic electronics.
Structural Characteristics
The compound features a fused tricyclic structure consisting of a carbazole core substituted with a bromine atom at the third carbon and a naphthalene group at the ninth position. This specific substitution pattern enhances its optoelectronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Bromination Reaction : Utilizing N-bromosuccinimide (NBS) as a brominating agent in tetrahydrofuran at room temperature over an extended period yields significant amounts of the desired product.
- Multi-Step Synthesis : A common approach involves dissolving 9-(1-naphthyl)-9H-carbazole in a solvent mixture and stirring under controlled conditions to achieve high yields .
Applications in Organic Electronics
Due to its favorable optoelectronic properties, this compound is being explored for various applications:
| Application | Description |
|---|---|
| Organic Light Emitting Diodes (OLEDs) | The compound serves as a precursor for blue fluorescent dopants crucial for high-performance displays and lighting systems. Devices incorporating these materials exhibit efficient blue emission characteristics. |
| Organic Solar Cells | Its unique electronic properties make it suitable for use in organic solar cells, enhancing charge carrier movement within the device. |
| Field Effect Transistors (OFETs) | Research is ongoing into how the molecular structure affects electrical properties for potential OFET applications. |
Case Studies and Research Findings
Although direct studies on this compound are sparse, the following findings from related carbazole derivatives provide insight into its potential:
- Antitumor Activity : The compound's structural similarities with known anticancer agents suggest it may exhibit similar bioactivity. Research on other carbazole derivatives has shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Electroluminescence Characteristics : Devices utilizing derivatives of this compound have reported peak emissions at specific wavelengths (e.g., 472 nm), indicating potential for use in OLED technology.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Positional Isomerism in Naphthyl Substituents
- 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole: Replacing the naphthalen-1-yl group with naphthalen-2-yl alters steric hindrance and conjugation.
- 3-Bromo-9-[4-(9H-carbazol-9-yl)phenyl]-9H-carbazole : A phenyl group substituted with a second carbazole at the para position introduces extended conjugation and dual charge-transport pathways, enhancing electroluminescence efficiency but increasing molecular weight (487.40 g/mol vs. 356.64 g/mol for simpler analogs) .
Bromination Patterns
- 3,6-Dibromo-9-(naphthalen-2-yl)-9H-carbazole (CAS: 1221237-83-7): Additional bromination at the 6-position increases electron-withdrawing effects, lowering the HOMO-LUMO gap and improving reactivity in cross-coupling reactions. However, this reduces solubility in organic solvents .
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole : Bulky tert-butyl groups enhance solubility and reduce crystallization, favoring amorphous film formation in OLEDs. Bromine on the phenyl ring (vs. carbazole core) shifts electronic properties, reducing direct conjugation with the carbazole π-system .
Electronic and Optoelectronic Properties
Preparation Methods
Challenges in Direct Coupling
The direct coupling of 9H-carbazole with 1-bromonaphthalene to form 9-(1-naphthyl)-9H-carbazole has been reported with low or no yield in several studies. This is attributed to the low reactivity of 1-bromonaphthalene under palladium catalysis and the steric hindrance around the 9-position of carbazole. Attempts using various palladium catalysts and bases, including sodium tert-butoxide and triphenylphosphine, have failed to produce significant amounts of the desired product.
Advantages of Using Pre-Functionalized Intermediates
Using 3-bromo-9H-carbazole as a starting material for coupling with naphthalene derivatives has shown more promise. This approach allows selective functionalization at the 3-position of carbazole before introducing the naphthyl group. However, the use of expensive 1-iodonaphthalene and the need for optimized palladium catalyst systems remain limitations.
Copper-Catalyzed Methods for Analogues
Copper-catalyzed Ullmann-type coupling reactions have been successfully applied to synthesize 3-bromo-9-phenylcarbazole with good yields (71%). This method involves potassium acetate and dibenzo-18-crown-6 as ligands in DMF at elevated temperatures. The success of this method for phenyl derivatives suggests potential adaptation for naphthyl analogues, although specific reports for 3-bromo-9-(naphthalen-1-yl)-9H-carbazole are limited.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole with high purity?
- Methodological Answer : The synthesis typically involves Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the naphthalene substituent to the carbazole core. Bromination at the 3-position is achieved using brominating agents (e.g., Br₂ or NBS) under controlled conditions. Key steps include:
- Purification via thin-layer chromatography (TLC) to monitor reaction progress and isolate intermediates .
- Recrystallization from ethanol or toluene to enhance purity .
- Characterization by ¹H/¹³C NMR (e.g., BRUKER AVANCE II spectrometers at 300–500 MHz) to confirm substitution patterns .
Q. What spectroscopic techniques are essential for characterizing brominated carbazole derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign signals based on substituent-induced chemical shifts. For example, the bromine atom at C3 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or multiplets) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, critical for structural validation (see advanced questions) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Grow single crystals via slow evaporation in solvents like dichloromethane/hexane.
- Collect diffraction data (e.g., MoKα radiation, λ = 0.71073 Å) at low temperatures (113 K) to minimize thermal motion .
- Refine structures using SHELX software (e.g., SHELXL for small-molecule refinement) to achieve low R-factors (e.g., <0.05) .
- Analyze intermolecular interactions (e.g., π-π stacking between naphthalene groups) to predict packing behavior in solid-state applications .
Q. How do electronic properties of this compound compare to analogs with different substituents?
- Methodological Answer :
- Comparative Table :
| Compound | Substituent | Key Property Differences |
|---|---|---|
| 9-(2-Methoxyphenyl)-9H-carbazole | Methoxy group | Higher solubility, reduced conjugation |
| 9-(5-Chloro-2-methoxyphenyl)-9H-carbazole | Chloro vs. bromo | Lower molar mass, weaker σ-electron withdrawal |
| This compound | Bromo + naphthyl | Enhanced charge transport, redshifted absorption |
- Experimental Validation :
Use cyclic voltammetry (CV) to measure HOMO/LUMO levels. Bromine’s electron-withdrawing effect lowers LUMO, improving electron affinity in organic semiconductors .
Q. What strategies mitigate low yields during bromination of carbazole derivatives?
- Methodological Answer :
- Optimize reaction stoichiometry (e.g., 1.2 equivalents Br₂ to avoid over-bromination) .
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) to enhance reactivity in biphasic systems .
- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. How can computational modeling predict optoelectronic properties of brominated carbazoles?
- Methodological Answer :
- Perform Density Functional Theory (DFT) calculations using crystallographic coordinates (e.g., from XRD data) to model electronic transitions .
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy.
- Simulate charge mobility using Marcus theory, incorporating reorganization energies from molecular dynamics .
Q. What methodologies evaluate biological activity in carbazole derivatives?
- Methodological Answer :
- In vitro assays : Test antitumor activity via MTT assays (e.g., against HeLa cells) and antimicrobial efficacy using disk diffusion .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace bromine with hydroxyl) to assess impact on bioactivity .
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
